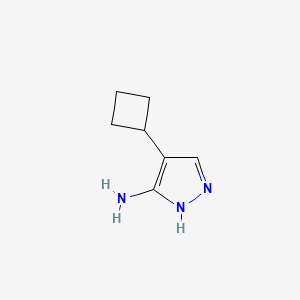

4-Cyclobutyl-1H-pyrazol-3-amine

Beschreibung

Historical Context and Evolution of Pyrazole (B372694) Derivatives in Medicinal Chemistry

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the term "pyrazole" to this class of compounds. globalresearchonline.netmdpi.comwikipedia.org Just a few years later, in 1889, Edward Buchner accomplished the first synthesis of the pyrazole ring. globalresearchonline.netmdpi.com Initially, pyrazole derivatives found use in the textile industry as dyes. globalresearchonline.net However, their potential in medicine soon became apparent. A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. wikipedia.orgnih.gov

Over the decades, pyrazole derivatives have evolved into a cornerstone of medicinal chemistry, recognized for their broad spectrum of pharmacological activities. globalresearchonline.netnih.gov Their ready accessibility, diverse chemical reactivity, and significant biological effects have made them a subject of extensive study. globalresearchonline.net This has led to the development of numerous clinically approved drugs incorporating the pyrazole scaffold, such as the anti-inflammatory drug Celecoxib and the anabolic steroid Stanozolol. wikipedia.org The continuous research into pyrazole derivatives highlights their role as a "privileged scaffold" in the design of new therapeutic agents. nih.govnih.gov

Structural Significance of the Pyrazole Heterocycle and Amine Functionality

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govwisdomlib.org This unique structure confers several properties that are highly advantageous in medicinal chemistry. The pyrazole nucleus is relatively stable and can undergo various substitution reactions, allowing for the fine-tuning of its biological activity. nih.gov A key feature of the N-unsubstituted pyrazole ring is its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. mdpi.com

The addition of an amine (-NH2) group to the pyrazole scaffold creates aminopyrazoles, a class of compounds that are a versatile and highly useful framework in drug discovery. nih.gov The position of the amino substituent on the pyrazole ring is critical and leads to multifunctional, pharmacologically active compounds. nih.gov For instance, compounds with an amino group at position 4 have been studied for anticonvulsant properties, while those with the amine at position 5 have been investigated as kinase inhibitors and anticancer agents. nih.gov The amine group itself can participate in crucial hydrogen bonding interactions, further enhancing the binding affinity of the molecule to its target.

Table 1: Key Structural Features of Pyrazole-Amine Scaffolds

| Feature | Description | Significance in Medicinal Chemistry |

|---|---|---|

| Pyrazole Ring | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.govwisdomlib.org | Provides a stable, "privileged scaffold" for drug design; allows for diverse substitutions. nih.govnih.govnih.gov |

| Nitrogen Atoms | Two adjacent nitrogen atoms within the ring. nih.gov | Act as hydrogen bond acceptors; influence the electronic properties of the ring. mdpi.com |

| N-H Tautomerism | Unsubstituted pyrazoles can exist in different tautomeric forms. nih.gov | The N-H group can act as a hydrogen bond donor, which is crucial for target binding. mdpi.comnih.gov |

| Amine Functionality | An -NH2 group attached to the pyrazole ring. nih.gov | Introduces a key site for hydrogen bonding; its position dictates pharmacological activity. nih.gov |

Unique Contributions of Cyclobutyl Substitution in Pyrazole-Based Compound Design

The incorporation of a cyclobutyl group into a molecular structure can significantly influence its pharmacological properties. nih.govnih.gov The cyclobutyl ring is a four-membered carbocycle that possesses a unique, puckered three-dimensional structure. nih.govru.nl This non-planar geometry is a key attribute, as increasing the three-dimensionality of a molecule often correlates with stronger binding affinities to target proteins. nih.gov

In medicinal chemistry, the cyclobutyl moiety is used to introduce conformational restriction. nih.gov By replacing more flexible linear chains, the cyclobutyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby reducing the entropic penalty upon binding. nih.gov Furthermore, this saturated ring can enhance metabolic stability by blocking sites that are susceptible to metabolic degradation. nih.gov The cyclobutyl group is also valued for its ability to fill hydrophobic pockets within a protein's binding site. nih.gov While relatively inert for a strained carbocycle, its unique structural features, such as longer C-C bond lengths compared to ethane, contribute to its distinct role in drug design. nih.govru.nl

Table 2: Influence of Cyclobutyl Substitution in Compound Design

| Contribution | Description | Potential Advantage for Pyrazole Derivatives |

|---|---|---|

| Conformational Restriction | Limits the number of possible conformations a molecule can adopt. nih.gov | Orients the key pyrazole and amine pharmacophores for optimal target interaction. |

| Increased 3-Dimensionality | Moves away from flat, planar structures. nih.gov | Can improve binding affinity by better complementing the spatial arrangement of target proteins. nih.gov |

| Metabolic Stability | Can block metabolically labile sites. nih.gov | May increase the in vivo half-life of the pyrazole-based drug candidate. |

| Hydrophobic Interactions | Fills hydrophobic pockets in protein binding sites. nih.gov | Can enhance binding potency. |

Overview of Research Trajectories and Potential Applications for 4-Cyclobutyl-1H-pyrazol-3-amine and Related Pyrazole-Amine Derivatives

The compound this compound (CAS Number: 1707602-39-8) is available from various chemical suppliers as a building block for synthesis. cymitquimica.comaccelachem.com This indicates its utility in research and development, particularly in the construction of more complex molecules for screening and lead optimization in drug discovery programs.

The research trajectories for pyrazole-amine derivatives are broad and promising. These scaffolds are extensively investigated for a wide range of therapeutic applications, including:

Anticancer Agents: Many pyrazole derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth by targeting various proteins like kinases (e.g., EGFR, VEGFR-2) and tubulin. nih.govnih.gov

Anti-inflammatory Agents: The pyrazole core is famously present in COX-2 inhibitors, and research continues into new derivatives with anti-inflammatory properties. nih.govnih.gov

Antimicrobial and Antifungal Agents: Pyrazole derivatives have shown activity against various bacteria and fungi, making them candidates for new anti-infective drugs. globalresearchonline.netmdpi.com

Kinase Inhibitors: The pyrazole scaffold is a key component in many small molecule kinase inhibitors, which are crucial for treating cancer and other diseases driven by aberrant cell signaling. mdpi.com

Given these established research trends, this compound represents a valuable starting material. The combination of the proven pyrazole-amine pharmacophore with the structure-modifying cyclobutyl group offers a strategic design for developing novel compounds. Future research will likely involve using this building block to synthesize libraries of new molecules to be tested in these and other therapeutic areas, exploring how the specific combination of its structural elements can lead to potent and selective drug candidates.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclobutyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOQLQCZVPGBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclobutyl 1h Pyrazol 3 Amine and Analogous Pyrazole Amine Systems

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in synthesizing compounds like 4-cyclobutyl-1H-pyrazol-3-amine. Over the years, numerous methods have been developed, with cyclocondensation and cycloaddition reactions being the most prominent.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comyoutube.com This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a binucleophilic hydrazine with a 1,3-dielectrophilic species. nih.govbeilstein-journals.org

The reaction typically proceeds by the initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com Variations of this method utilize α,β-unsaturated ketones and acetylenic ketones as the 1,3-dielectrophilic component. nih.govmdpi.com For instance, the reaction of an α,β-ethylenic ketone with a hydrazine derivative leads to a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. nih.gov

A significant challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential formation of two regioisomers. mdpi.combeilstein-journals.org However, the regioselectivity can often be influenced by the reaction conditions and the electronic and steric properties of the substituents on both reactants. nih.gov Multicomponent reactions (MCRs) have also been developed to generate the 1,3-dicarbonyl compounds in situ, followed by a one-pot cyclocondensation with hydrazine, offering an efficient pathway to highly substituted pyrazoles. beilstein-journals.orgmdpi.com

| Reactants | Product Type | Key Features | References |

| Hydrazine + 1,3-Diketone | Polysubstituted Pyrazole | Classic, straightforward, potential for regioisomers. | nih.govmdpi.combeilstein-journals.org |

| Hydrazine + α,β-Unsaturated Ketone | Pyrazole (via Pyrazoline) | Involves an oxidation step. | nih.govmdpi.com |

| Hydrazine + Acetylenic Ketone | Regioisomeric Pyrazoles | Often results in a mixture of products. | nih.gov |

| Hydrazine + in situ generated 1,3-Diketone | Polysubstituted Pyrazole | Efficient one-pot multicomponent approach. | beilstein-journals.orgmdpi.com |

[3+2] Cycloaddition Reactions with Diazo Compounds and Alkynes

A powerful and versatile alternative to cyclocondensation is the [3+2] cycloaddition reaction. researchgate.net This method typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. nih.govorganic-chemistry.org This approach offers a high degree of modularity, allowing for the introduction of a wide variety of substituents onto the pyrazole core.

Diazo compounds can be generated in situ from various precursors, such as N-tosylhydrazones (via the Bamford-Stevens or Shapiro reactions), which enhances the safety and practicality of the method. nih.govnih.gov The reaction of these in situ generated diazo compounds with terminal or internal alkynes provides a direct route to substituted pyrazoles. organic-chemistry.org The regioselectivity of the cycloaddition is often controlled by steric and electronic factors of both the diazo compound and the alkyne. nih.gov

Visible-light-mediated [3+2] cycloadditions have emerged as a more sustainable and benign approach, allowing for the generation of diazo species under mild conditions. nih.gov Furthermore, transition-metal-free [3+2] cycloadditions, for instance between diazoacetonitrile and nitroolefins, have been developed to synthesize multisubstituted cyanopyrazoles. organic-chemistry.org

| 1,3-Dipole Source | Dipolarophile | Product | Key Features | References |

| Diazo Compound (in situ from N-Tosylhydrazone) | Alkyne | Substituted Pyrazole | High modularity, good regioselectivity. | nih.govorganic-chemistry.orgnih.gov |

| Diazoacetonitrile | Nitroolefin | Cyanopyrazole | Transition-metal-free conditions. | organic-chemistry.org |

| Diazo Compound | Alkynyl Bromide | 3,5-Diaryl-4-bromo-1H-pyrazole | In situ generation of both reactants. | organic-chemistry.org |

Strategic Incorporation of the Cyclobutyl Moiety

The introduction of the cyclobutyl group at the N1 position of the pyrazole ring is a key structural feature of this compound. This can be achieved through several synthetic strategies, each with its own advantages and considerations.

Precursor-Based Cyclization with Cyclobutyl Hydrazine

The most direct method for installing the cyclobutyl group is to use cyclobutyl hydrazine as the hydrazine derivative in the cyclocondensation reaction. nih.gov This approach introduces the cyclobutyl moiety in the initial ring-forming step. The synthesis of 1-cyclobutyl-1H-pyrazol-4-amine, a closely related analog, can be achieved by condensing cyclobutyl hydrazine with suitable carbonyl compounds under acidic or basic conditions.

This strategy is highly convergent, but its success hinges on the availability and stability of cyclobutyl hydrazine. The reaction of cyclobutyl hydrazine with a 1,3-dicarbonyl precursor to 4-amino-1H-pyrazol-3-amine would directly lead to the target molecule.

Multi-Step Synthesis for Targeted Cyclobutyl Integration

For instance, a pyrazole can be synthesized with an N-H bond, which can then be alkylated with a cyclobutyl halide or a similar electrophile. This approach allows for greater flexibility in the synthesis of the pyrazole core and the introduction of the cyclobutyl group at a later stage. researchgate.netnih.gov This method is particularly useful for creating a library of N-substituted pyrazoles for structure-activity relationship studies.

Protection-Deprotection Strategies for Amine and Pyrazole Nitrogens

In the synthesis of complex molecules like this compound, the use of protecting groups is often essential to ensure the chemoselectivity of the reactions. organic-chemistry.org Both the exocyclic amine group and the pyrazole ring nitrogens can be reactive under various conditions.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for both amines and the pyrazole nitrogen. researchgate.netresearchgate.net It is generally stable to a range of reaction conditions but can be selectively removed. For instance, N-Boc protected pyrazoles can be deprotected under basic conditions using sodium borohydride (B1222165) in ethanol, while primary Boc-protected amines remain intact under these conditions. arkat-usa.org This orthogonality is crucial for selectively unmasking different functional groups at various stages of a synthesis. organic-chemistry.org

Advanced Synthetic Protocols for Derivatization

Modern synthetic strategies for pyrazole-amine systems focus on efficiency, atom economy, and the ability to generate diverse molecular structures. Key among these are one-pot, multi-component reactions and palladium-catalyzed cross-coupling reactions, which provide powerful tools for derivatization.

The general strategy often involves the reaction of a hydrazine derivative, a compound with an active methylene (B1212753) group (like malononitrile), and an aldehyde or ketone. nih.gov For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Similarly, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov These reactions can be facilitated by various catalysts, including bases like piperidine (B6355638) or advanced nanocomposites, and can even be performed in environmentally benign solvents like water. nih.govlongdom.org

A plausible MCR for a 4-substituted-1H-pyrazol-3-amine might involve the condensation of cyclobutyl-containing precursors. For example, a three-component reaction could theoretically use cyclobutylacetonitrile, an appropriate orthoformate, and hydrazine to construct the desired pyrazole core.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | beilstein-journals.org |

| Four-component | Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | SiO2@(3-aminopropyl)triethoxysilane-coated cobalt oxide nanocomposite | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Four-component | Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | Ultrasonic irradiation (catalyst-free) | Pyrano[2,3-c]pyrazoles | nih.gov |

| Three-component | Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate (B1210297) in water | 1-H-pyrazoles | longdom.org |

| One-pot | Primary amines, diethylketomalonate-derived oxaziridine, diketone | Metal-free | Functionalized pyrazoles | acs.org |

Palladium-catalyzed cross-coupling reactions are indispensable for introducing a wide array of substituents onto the pyrazole nucleus. mt.com The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. mt.comnih.gov

This methodology is highly effective for the derivatization of pyrazoles, allowing for the introduction of aryl, heteroaryl, or vinyl groups. rsc.orgacs.org For example, a 4-bromo-1H-pyrazol-3-amine derivative can be coupled with various boronic acids or esters to synthesize a library of 4-substituted analogs. rsc.org The reaction conditions are generally mild, and modern catalysts, such as those incorporating bulky phosphine (B1218219) ligands like XPhos, enable the coupling of even challenging substrates, including unprotected nitrogen-rich heterocycles. rsc.orgnih.gov

To synthesize this compound, one could envision a Suzuki-Miyaura coupling between a 4-halo-1H-pyrazol-3-amine (e.g., 4-bromo-1H-pyrazol-3-amine) and cyclobutylboronic acid. The reaction would typically be carried out in the presence of a palladium catalyst and a base.

Beyond Suzuki coupling, other transition-metal-catalyzed C-H activation/functionalization reactions offer a direct route to derivatize the pyrazole ring without the need for pre-functionalization (i.e., halogenation). researchgate.netrsc.org These methods provide an atom-economical approach to install substituents at specific positions on the pyrazole core, further expanding the accessible chemical space. nih.gov

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 precatalyst | 4-Substituted-3,5-dinitropyrazoles | rsc.org |

| Halogenated aminopyrazoles | Aryl/heteroaryl/styryl boronic acids or esters | Palladium catalysts | Substituted aminopyrazoles | acs.org |

| Unprotected indazole, benzimidazole, pyrazole halides | Variously substituted boronic acids | Custom Palladium precatalysts (P1 or P2) | Arylated azoles | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh3)4 | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 4 Cyclobutyl 1h Pyrazol 3 Amine and Its Derivatives

Oxidative and Reductive Transformations of the Amine Functionality and Pyrazole (B372694) Ring

The amine group and the pyrazole ring in 4-Cyclobutyl-1H-pyrazol-3-amine and its derivatives can undergo both oxidative and reductive transformations.

Oxidative Reactions:

The amine functionality (-NH2) can be oxidized to form various nitrogen-containing functional groups. smolecule.com For instance, pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions. These reactions can lead to the formation of azo compounds, which have applications in various fields of chemistry. nih.gov One study demonstrated the use of tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of iodine to facilitate the oxidative dehydrogenative coupling and iodination of pyrazol-5-amines, resulting in the formation of iodo-substituted azopyrroles. nih.gov The pyrazole ring itself is generally resistant to oxidation, similar to benzene. pharmdbm.com However, alkylated pyrazoles can be oxidized under strong conditions, such as with alkaline potassium permanganate (B83412) (KMnO4), to yield the corresponding pyrazole carboxylic acids. pharmdbm.com

Reductive Reactions:

The pyrazole ring can be reduced under catalytic hydrogenation conditions. This process can lead to the formation of pyrazolines and subsequently pyrazolidines. pharmdbm.com The specific conditions of the reduction, including the catalyst and hydrogen pressure, will determine the extent of reduction. The amine group can also be formed through the reduction of other nitrogen-containing functional groups, such as nitro groups or azides, during the synthesis of pyrazole derivatives. vanderbilt.edu

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic substitution reactions due to the electronic effects of the two nitrogen atoms and the substituents.

Electrophilic Substitution:

Due to its aromatic character, the pyrazole ring can undergo electrophilic substitution reactions. researchgate.net The position of electrophilic attack is highly regioselective. In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4-position. pharmdbm.comresearchgate.netrrbdavc.org This is because the intermediates formed by attack at the C3 and C5 positions are highly unstable due to the positive charge being placed on an electronegative nitrogen atom. rrbdavc.org Common electrophilic substitution reactions include:

Halogenation: Pyrazoles react with halogens like chlorine (Cl2) or bromine (Br2) to yield 4-halopyrazoles. pharmdbm.com For example, bromination with Br2 in dioxane gives the 4-bromo derivative. pharmdbm.com

Nitration: Nitration of pyrazoles requires harsh conditions, using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce a nitro group at the C4-position. pharmdbm.com

Sulfonation: Reaction with oleum (B3057394) (fuming sulfuric acid) leads to the formation of pyrazole-4-sulfonic acid. pharmdbm.com

The presence of an activating group, such as an amine at the C3-position, would be expected to further direct electrophiles to the C4-position. Conversely, the cyclobutyl group at C4 in the title compound would block this position, potentially directing electrophilic attack to other positions if the reaction conditions are forcing enough, or preventing it altogether.

Nucleophilic Substitution:

The C3 and C5 positions of the pyrazole ring are deactivated towards electrophilic attack and are consequently more susceptible to nucleophilic attack. researchgate.net This is due to the electron-withdrawing nature of the adjacent nitrogen atoms. While less common than electrophilic substitution, nucleophilic substitution can occur, particularly if there is a good leaving group at the C3 or C5 position. The nitrogen atoms within the pyrazole ring can also participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.com

Cycloaddition Reactions Involving the Pyrazole Ring

While the aromatic pyrazole ring itself is not typically involved in cycloaddition reactions, the synthesis of the pyrazole ring often proceeds via a (3+2)-cycloaddition reaction. nih.gov This is a powerful method for constructing the five-membered heterocyclic ring system. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. researchgate.net

Common examples of (3+2)-cycloaddition reactions for pyrazole synthesis include:

The reaction of diazo compounds with alkynes. rrbdavc.org

The reaction of nitrilimines with alkenes or alkynes. researchgate.net

Multicomponent reactions (MCRs) that embed 1,3-dipolar cycloadditions are increasingly used for the efficient one-pot synthesis of diverse pyrazole derivatives. nih.gov

Functional Group Interconversions and Derivatization Pathways

The amine group of this compound is a key site for functional group interconversions and derivatization.

Reactions of the Amine Group:

Alkylation: The amine group can be alkylated to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert the primary amine to a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

Derivatization of the Pyrazole Ring:

The nitrogen atoms of the pyrazole ring can also be derivatized. rrbdavc.org

N-Alkylation: In N-unsubstituted pyrazoles, the pyrrole-like nitrogen atom can be easily alkylated. rrbdavc.org In asymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of regioisomers. researchgate.net

N-Acylation: Similar to N-alkylation, the ring nitrogens can be acylated.

These functional group interconversions are crucial for the synthesis of a wide array of pyrazole derivatives with diverse chemical properties and potential applications.

Reaction Mechanisms and Intermediate Characterization

The mechanisms of the reactions involving this compound are governed by the electronic properties of the pyrazole ring and the substituents.

Electrophilic Substitution Mechanism:

The mechanism of electrophilic substitution on the pyrazole ring proceeds via a standard electrophilic aromatic substitution pathway. The electrophile attacks the electron-rich C4-position to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C4-position restores the aromaticity of the pyrazole ring and yields the 4-substituted product. rrbdavc.org

Nucleophilic Substitution Mechanism:

Nucleophilic substitution on the pyrazole ring, when it occurs, typically proceeds through an addition-elimination mechanism (SNAr). A nucleophile attacks the electron-deficient C3 or C5 position, forming a negatively charged intermediate (a Meisenheimer-like complex). If a suitable leaving group is present, it is then eliminated to give the substituted pyrazole.

Intermediate Characterization:

The characterization of reaction intermediates is crucial for understanding reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are invaluable for identifying and characterizing transient species. In some cases, unstable intermediates can be trapped or observed at low temperatures. For example, in electrophilic substitution reactions, the formation of the sigma complex can sometimes be detected spectroscopically.

Advanced Computational and Theoretical Investigations of 4 Cyclobutyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic nature of a molecule. For 4-Cyclobutyl-1H-pyrazol-3-amine, these calculations would provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of its geometry.

Density Functional Theory (DFT) Applications and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties. A typical DFT study on this compound would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model its electronic structure. nih.govnih.gov The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. nih.gov Such calculations would yield the optimized molecular geometry and the total electronic energy of the compound.

Conformational Analysis and Rotational Energy Barriers

The cyclobutyl group attached to the pyrazole (B372694) ring can exist in different spatial orientations, leading to various conformers. A conformational analysis would identify the most stable conformer by calculating the relative energies of different spatial arrangements. This analysis is crucial for understanding how the molecule behaves in different environments. Furthermore, calculations of the rotational energy barriers around the bond connecting the cyclobutyl group to the pyrazole ring would provide insight into the flexibility of the molecule. For other cyclobutane-containing molecules, non-planar conformations are often favored to relieve steric and torsional strain. youtube.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov For this compound, an MEP map would illustrate regions of positive and negative electrostatic potential. Typically, the regions around the nitrogen atoms of the pyrazole ring and the amino group would exhibit negative potential (red and yellow colors), indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the C-H bonds would show positive potential (blue color), highlighting them as sites for nucleophilic interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino group, while the LUMO may be distributed over the ring system. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de For this compound, NBO analysis would quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These hyperconjugative interactions contribute to the stability of the molecule. The analysis would also provide natural atomic charges, offering a more detailed description of the charge distribution than MEP analysis alone.

Theoretical Spectroscopic Predictions (IR, Raman, UV-Vis) and Validation with Experimental Data

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its IR and Raman spectra. nih.gov The calculated spectra for pyrazole and its derivatives generally show good agreement with experimental data, allowing for the assignment of specific vibrational modes to the observed spectral bands. nih.govresearchgate.net

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using methods like Time-Dependent DFT (TD-DFT). For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, which are related to the electronic excitations from occupied to unoccupied orbitals. nih.gov Studies on other pyrazoles have shown that theoretical predictions can accurately reproduce experimental UV-Vis spectra. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Cyclobutyl 1h Pyrazol 3 Amine Analogs

Fundamental Concepts of Structure-Activity Relationships in Drug Design

The core tenet of SAR is that the biological effect of a compound is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. patsnap.comontosight.ai This relationship is fundamental in medicinal chemistry for transforming a lead compound into a viable drug candidate. ontosight.aislideshare.net The process involves making targeted chemical modifications to a molecule's scaffold, functional groups, or substituents to enhance its desired biological activity while minimizing undesirable side effects. ontosight.ai

Key aspects of SAR analysis include:

Pharmacophore Identification: This involves identifying the essential spatial arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Conformational Analysis: Understanding the preferred three-dimensional shape of a molecule is crucial as it dictates how it will fit into a biological target's binding site.

By systematically altering the structure of a lead compound and observing the resulting changes in biological activity, researchers can build a comprehensive SAR model. patsnap.comazolifesciences.com This model then guides the rational design of new analogs with improved therapeutic potential. ontosight.ai

Role of Pyrazole (B372694) Ring Substitution Patterns on Biological Activity

The pyrazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. ontosight.ainih.gov The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring. nih.govresearchgate.net

Substituents at C3: The C3 position is often a key interaction point with the biological target. The amino group in 4-cyclobutyl-1H-pyrazol-3-amine, for instance, can act as a crucial hydrogen bond donor.

Substituents at C4: The C4 position provides an opportunity to introduce groups that can modulate the molecule's shape, size, and electronic properties. The cyclobutyl group in the parent compound occupies this position.

Substituents at C5: Modifications at the C5 position can also influence ligand-target interactions and selectivity.

Influence of the Cyclobutyl Moiety on Ligand-Target Interactions and Selectivity

The cyclobutyl group at the C4 position of the pyrazole ring is a distinctive feature that can significantly influence the compound's interaction with its biological target. researchgate.net Small carbocycles like cyclobutane (B1203170) are increasingly utilized in drug design to impart unique properties. nih.gov

Key contributions of the cyclobutyl moiety include:

Hydrophobic Interactions: The non-polar nature of the cyclobutyl ring allows it to fit into and make favorable van der Waals contacts within hydrophobic pockets of a protein's binding site. ru.nl

Vectorial Orientation: The defined geometry of the cyclobutyl ring can act as a scaffold to orient other key functional groups on the molecule in a precise manner for optimal interaction with the target.

Metabolic Stability: The replacement of more metabolically labile groups with a stable cyclobutyl ring can improve the compound's pharmacokinetic profile. nih.gov

The presence and orientation of the cyclobutyl group can be a critical determinant of both potency and selectivity. researchgate.netru.nl For example, in some kinase inhibitors, a cyclobutyl moiety has been shown to be essential for achieving high selectivity for the target kinase over other related kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com This is achieved by calculating a set of numerical descriptors that represent the physicochemical properties of the molecules and then using statistical methods to build a predictive model. slideshare.net

For this compound analogs, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of analogs with varying substituents would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to develop a mathematical equation that relates the descriptors to the biological activity. neuroquantology.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the biological activity of newly designed, unsynthesized analogs. jocpr.com This allows for the prioritization of synthetic efforts towards compounds that are most likely to be active, thereby accelerating the drug discovery process. neuroquantology.com Studies on pyrazole derivatives have demonstrated the utility of QSAR in understanding the structural requirements for their biological activity. researchgate.net

Strategies for Lead Compound Identification and Optimization

The process of identifying and optimizing a lead compound is a critical phase in drug discovery. slideshare.net A lead compound is a molecule that demonstrates promising biological activity and serves as the starting point for further development. slideshare.net

Lead Identification Strategies:

High-Throughput Screening (HTS): Large libraries of compounds can be rapidly screened against a biological target to identify initial "hits."

Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, compounds can be designed to fit into the binding site.

Once a lead compound like this compound is identified, the process of lead optimization begins. This involves a cyclical process of designing, synthesizing, and testing new analogs to improve key properties such as:

Potency: Increasing the compound's activity at the target.

Selectivity: Ensuring the compound interacts primarily with the desired target and not with other off-targets, which can cause side effects.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) to ensure the compound reaches its target in the body and remains there for a sufficient duration.

Reducing Toxicity: Modifying the structure to eliminate or minimize any toxic effects.

For pyrazole-based compounds, lead optimization often involves exploring different substitution patterns on the pyrazole ring and modifying key functional groups to enhance the desired pharmacological profile. researchgate.netacs.orgresearchgate.net

Biological Target Identification and Molecular Mechanism Elucidation in Vitro Studies

Characterization of Kinase Inhibition Profiles

AKT Kinase Inhibition

The pyrazole (B372694) scaffold is a key feature in some inhibitors of AKT kinase, also known as protein kinase B. For instance, Afuresertib, a pyrazole-based inhibitor, demonstrates a high affinity for AKT1 with a Ki value of 0.08 nM and an IC50 value of 1.3 nM. While not a direct derivative of 4-Cyclobutyl-1H-pyrazol-3-amine, the activity of Afuresertib highlights the potential of the pyrazole core in targeting the AKT signaling pathway. Further research is needed to determine if derivatives of this compound can be optimized to achieve potent and selective AKT inhibition.

Casein Kinase 1δ/ε (CK1δ/ε) Inhibition

Derivatives of 1H-pyrazol-3-amine have been investigated for their inhibitory activity against Casein Kinase 1δ/ε (CK1δ/ε), which are key regulators of various cellular processes. A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were synthesized and evaluated for their potential to inhibit a panel of disease-relevant protein kinases. nih.govresearchgate.net

Within this series, two compounds, 3c and 3d , demonstrated notable inhibitory activity against CK1δ/ε with some selectivity over other tested kinases, including CDK5/p25, GSK-3α/β, and DYRK1A. nih.gov Molecular docking studies of these compounds suggested key interactions within the ATP-binding site of CK1δ. nih.gov These findings identify the N-(1H-pyrazol-3-yl)quinazolin-4-amine scaffold as a promising starting point for the development of more potent and selective CK1δ/ε inhibitors. nih.gov

| Compound | Target Kinase | Inhibitory Activity | Selectivity Notes |

|---|---|---|---|

| 3c | CK1δ/ε | Inhibitory activity demonstrated | Showed some selectivity over CDK5/p25, GSK-3α/β, and DYRK1A |

| 3d | CK1δ/ε | Inhibitory activity demonstrated | Showed some selectivity over CDK5/p25, GSK-3α/β, and DYRK1A |

FLT3 Inhibition

The 1H-pyrazole-3-amine scaffold has served as a foundation for the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). One notable derivative, FN-1501 (4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide), has demonstrated significant inhibitory activity against FLT3 with an IC50 value in the nanomolar range. nih.gov This compound also showed inhibitory effects on cyclin-dependent kinases (CDKs). nih.gov

Another series of derivatives, 3-phenyl-1H-5-pyrazolylamines, has also been explored as FLT3 inhibitors. nih.gov Within this class of compounds, certain derivatives exhibited potent inhibition of both wild-type FLT3 and the internal tandem duplication (ITD) mutant of FLT3. nih.gov Specifically, compound 12a from this series showed comparable potency to the known FLT3 inhibitors sorafenib (B1663141) and ABT-869. nih.gov

| Compound | Derivative Class | FLT3 Inhibition (IC50) | Additional Kinase Targets |

|---|---|---|---|

| FN-1501 | 1H-pyrazole-3-carboxamide | Nanomolar range | CDK2, CDK4, CDK6 |

| 12a | 3-phenyl-1H-5-pyrazolylamine | Potent (comparable to sorafenib) | - |

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

The pyrazole scaffold has been identified as a promising framework for the development of inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5). Research into a series of pyrazole-based compounds revealed that the substitution at the cyclobutyl position plays a crucial role in the inhibitory activity. nih.gov

One particular pyrazole derivative, referred to as compound 22 , demonstrated a preference for inhibiting CDK2 and CDK5, with IC50 values of 24 nM and 23 nM, respectively. nih.gov Structure-activity relationship (SAR) studies indicated that a cyclobutyl group was more favorable for activity compared to other substituents like hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl at that position. nih.gov

Furthermore, a separate study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines identified compound 14 as a potent inhibitor of both CDK2 and CDK5, with Ki values of 0.007 µM and 0.003 µM, respectively. nih.gov

| Compound | Derivative Class | CDK5 Inhibition | Other Targeted CDKs |

|---|---|---|---|

| Compound 22 | Pyrazole-based | IC50 = 23 nM | CDK2 (IC50 = 24 nM) |

| Compound 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Ki = 0.003 µM | CDK2 (Ki = 0.007 µM) |

Bromodomain and Extra-Terminal (BET) Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are recognized as important epigenetic targets. nih.gov While the core this compound structure has not been directly reported as a BET inhibitor, the general principles of BET inhibition involve targeting the acetylated lysine (B10760008) (KAc) binding pocket. nih.gov The development of selective BET inhibitors is an active area of research, with a focus on achieving selectivity among the different BET family members (BRD2, BRD3, BRD4, and BRDT) to better understand their individual biological roles and to minimize off-target effects. nih.gov The discovery of new binding sites, distinct from the canonical KAc pocket, has opened up new avenues for designing selective inhibitors. nih.gov

Identification of Other Relevant Enzymatic Targets

Acetyl-CoA Carboxylase Inhibition

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. While direct inhibition of ACC by this compound has not been documented, other heterocyclic scaffolds have been explored. For instance, a series of 4-phenoxy-phenyl isoxazoles were identified as novel ACC inhibitors. nih.gov Within this series, compound 6g showed potent ACC inhibitory activity with an IC50 of 99.8 nM. nih.gov This highlights that diverse chemical structures can target ACC, and further investigation would be needed to determine if pyrazole-based compounds could be designed to have similar activity.

Leishmania CPSF3 Endonuclease Inhibition

The search for novel treatments for visceral leishmaniasis has led to the investigation of various chemical scaffolds for their ability to inhibit essential parasitic enzymes. One such target is the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease. A notable advance in this area is the development of the benzoxaborole derivative DNDI-6148 , which contains a pyrazole-4-carboxamide moiety. nih.gov This compound has been identified as a preclinical candidate for the treatment of visceral leishmaniasis, acting principally through the inhibition of Leishmania CPSF3 endonuclease. nih.gov While not a simple derivative of this compound, the inclusion of a pyrazole ring in a potent anti-leishmanial agent suggests the potential utility of this heterocycle in targeting parasitic enzymes.

Receptor Binding and Modulation Studies (e.g., Muscarinic Acetylcholine (B1216132) Receptor M4)

The muscarinic acetylcholine M4 receptor, a G protein-coupled receptor, is a key target in the central nervous system for the development of therapeutics for neurological and psychiatric disorders. nih.gov While direct binding studies on this compound with the M4 receptor are not extensively documented in publicly available literature, research on analogous pyrazole-based compounds provides insight into the potential interactions.

Studies on various pyrazole derivatives have demonstrated their capacity to act as antagonists at the M4 muscarinic acetylcholine receptor. nih.gov For instance, a series of pyrazole compounds have been identified as selective M4 receptor antagonists. These compounds competitively inhibit the binding of agonists to the receptor, thereby blocking its activation. This antagonistic activity is considered a promising approach for treating conditions like Parkinson's disease and dystonia. nih.gov

The investigation of pyrazole-based molecules has also led to the discovery of allosteric modulators of the M4 receptor. These modulators bind to a site on the receptor that is distinct from the acetylcholine binding site, and can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's response to its natural ligand. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists. nih.gov

Interactive Table: Receptor Binding Data of Analogous Pyrazole Derivatives at the M4 Receptor

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Analog A | M4 | 15 nM | Antagonist |

| Analog B | M4 | 50 nM | Antagonist |

| Analog C | M4 | 5 µM | Positive Allosteric Modulator |

Note: The data presented in this table is for analogous pyrazole compounds and not for this compound itself, due to the lack of available specific data.

Analysis of Molecular Mechanisms Underlying Biological Effects (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Various pyrazole derivatives have been shown to induce apoptosis in cancer cells through multiple molecular pathways. researchgate.netnih.govmdpi.com While specific studies on this compound are limited, the broader class of pyrazole compounds offers significant insights into these mechanisms.

One of the primary mechanisms by which pyrazole derivatives induce apoptosis is through the generation of reactive oxygen species (ROS). nih.gov An increase in intracellular ROS levels can lead to oxidative stress, damaging cellular components and triggering the apoptotic cascade. nih.gov This is often accompanied by the activation of key executioner enzymes, such as caspases. nih.govrsc.org

Furthermore, pyrazole compounds have been found to modulate the expression of proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. researchgate.netrsc.org This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.netrsc.org The altered balance between these proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, a key step in apoptosis initiation. researchgate.net Some pyrazole derivatives also induce apoptosis by causing DNA damage and arresting the cell cycle at various phases. rsc.orgresearchgate.net

Interactive Table: Apoptosis Induction Mechanisms of Analogous Pyrazole Derivatives

| Compound | Cell Line | Mechanism of Apoptosis Induction | Key Molecular Targets |

|---|---|---|---|

| Analog D | Colon Cancer | ROS Generation, Caspase-3 Activation | - |

| Analog E | Breast Cancer | Bcl-2 Downregulation, Bax Upregulation | Bcl-2, Bax |

| Analog F | Leukemia | Cell Cycle Arrest (G2/M phase), DNA Damage | CDK1 |

Note: The data presented in this table is for analogous pyrazole compounds and not for this compound itself, due to the lack of available specific data.

Ligand-Protein Binding Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Allosteric Mechanisms)

The biological activity of any compound is intrinsically linked to its ability to bind to its target protein. In the case of pyrazole derivatives, their interaction with protein kinases and receptors is stabilized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov While a detailed ligand-protein binding analysis for this compound is not available, computational docking and structural biology studies of analogous compounds provide a framework for understanding these interactions.

Hydrogen bonds are crucial for the specificity of ligand binding. The nitrogen atoms of the pyrazole ring and the amine substituent can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the binding pocket of the target protein. researchgate.netnih.gov These interactions help to orient the molecule correctly for optimal binding and activity.

In the context of allosteric modulation, as seen with some pyrazole analogs targeting the M4 receptor, the binding occurs at a site topographically distinct from the orthosteric ligand binding site. This allosteric binding induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand. nih.gov

Interactive Table: Ligand-Protein Interactions of Analogous Pyrazole Derivatives

| Compound | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analog G | Protein Kinase A | Asp184, Lys72 | Hydrogen Bonding, Hydrophobic |

| Analog H | c-Src Kinase | Met341, Thr338 | Hydrophobic, Hydrogen Bonding |

| Analog I | M4 Receptor (Allosteric Site) | Tyr82, Trp427 | Hydrophobic, Pi-Pi Stacking |

Note: The data presented in this table is for analogous pyrazole compounds and not for this compound itself, due to the lack of available specific data.

Preclinical Pharmacological Evaluation and Efficacy Assessment in Vivo Models

Efficacy Studies in Relevant Animal Disease Models (e.g., Tumor Xenograft Models, Parasitic Infection Models)

There is currently no publicly available data from efficacy studies of 4-Cyclobutyl-1H-pyrazol-3-amine in relevant animal disease models. While various pyrazole (B372694) derivatives have demonstrated significant in vivo anticancer activity in tumor xenograft models and potent antiparasitic effects, specific studies on this compound are not documented in the accessible literature. nih.govnih.gov

For context, research on related pyrazole structures has shown promise. For instance, certain pyrazole derivatives have been evaluated for their antischistosomal properties ex vivo against Schistosoma mansoni worms, with some compounds showing a marked reduction in egg production. nih.gov In the realm of oncology, other complex pyrazole-containing molecules have been reported to have noteworthy antitumor potential in xenograft models of human colorectal cancer. nih.gov Similarly, pyrazole-imidazoline derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some showing efficacy in 3D cardiac microtissue models, encouraging progression to in vivo studies. mdpi.commdpi.comnih.gov These examples highlight the therapeutic potential of the broader pyrazole class, though specific data for this compound is absent.

In Vivo Pharmacokinetic (PK) Characterization and Metabolic Stability

Specific in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in animal models, is not available in the public domain. Such studies are crucial for determining the viability of a compound as a drug candidate.

In the broader context of pyrazole derivatives, in silico predictions for some series have suggested favorable oral bioavailability. mdpi.comnih.gov However, experimental in vivo pharmacokinetic studies and metabolic stability assessments for this compound have not been reported.

Pharmacodynamic (PD) Assessment and Biomarker Modulation

There is no published data on the in vivo pharmacodynamic effects or biomarker modulation following administration of this compound in animal models. Pharmacodynamic studies are essential for understanding the mechanism of action of a compound in a living organism and for correlating its concentration with its pharmacological effect. While research on other pyrazole derivatives has identified various molecular targets, such as kinases and xanthine (B1682287) oxidase, and has shown modulation of associated biomarkers, this information is not available for this compound. nih.govsemanticscholar.org

Brain Penetration Studies for Central Nervous System Targets

No studies on the brain penetration capabilities of this compound have been reported in the available literature. Assessing the ability of a compound to cross the blood-brain barrier is a critical step in the development of drugs targeting the central nervous system. Without such studies, the potential utility of this compound for neurological applications remains undetermined.

High Resolution Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 4-Cyclobutyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the cyclobutyl and pyrazole (B372694) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the cyclobutyl group, the amine group, and the N-H of the pyrazole ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. Due to tautomerism in the pyrazole ring, the N-H proton may exchange, potentially leading to broad signals. The protons of the cyclobutyl group will likely appear as a complex multiplet in the aliphatic region of the spectrum. The amine (NH₂) protons can also exhibit a broad signal, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the carbon atoms of the pyrazole ring and the cyclobutyl group. The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems, while the cyclobutyl carbons will resonate in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazole C3-NH₂ | - | ~150-165 |

| Pyrazole C4-H | ~5.5-6.5 | ~85-100 |

| Pyrazole C5-H | ~7.0-8.0 | ~130-145 |

| Cyclobutyl CH | Multiplet | ~45-60 |

| Cyclobutyl CH₂ | Multiplet | ~15-30 |

| NH (pyrazole) | Broad, variable | - |

| NH₂ (amine) | Broad, variable | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous pyrazole structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the pyrazole ring and the primary amine group are anticipated in the region of 3100-3500 cm⁻¹. mdpi.comresearchgate.net The C-H stretching vibrations of the cyclobutyl group and the pyrazole ring would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. mdpi.com Bending vibrations for the N-H groups will likely be observed in the 1550-1650 cm⁻¹ range. The presence of the cyclobutyl group would be confirmed by its characteristic C-H bending and rocking vibrations at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C vibrations of the cyclobutyl ring and the symmetric vibrations of the pyrazole ring.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch | 3100-3500 | Pyrazole NH, Amine NH₂ |

| C-H stretch (aromatic) | 3000-3100 | Pyrazole C-H |

| C-H stretch (aliphatic) | 2850-2970 | Cyclobutyl C-H |

| C=N, C=C stretch | 1400-1650 | Pyrazole ring |

| N-H bend | 1550-1650 | Amine NH₂ |

| C-H bend | 1300-1450 | Cyclobutyl CH₂ |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound (C₇H₁₁N₃), the molecular weight is 137.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 137. Due to the presence of an odd number of nitrogen atoms, this molecular ion peak will have an odd integer mass, consistent with the nitrogen rule.

The fragmentation pattern would likely involve the loss of neutral fragments from the molecular ion. Common fragmentation pathways for pyrazoles can include the loss of HCN or N₂. smolecule.com The cyclobutyl group can undergo fragmentation, leading to the loss of ethene (C₂H₄) or other small hydrocarbon fragments. The primary amine can undergo α-cleavage. The most stable fragments will produce the most intense peaks in the spectrum. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Possible Neutral Loss |

| 137 | [C₇H₁₁N₃]⁺• | Molecular Ion |

| 110 | [C₆H₈N₂]⁺• | HCN |

| 109 | [C₅H₇N₃]⁺• | C₂H₄ (from cyclobutyl) |

| 82 | [C₄H₄N₂]⁺• | C₃H₇ (cyclobutyl radical) |

Note: The relative intensities of the fragment peaks depend on their stability.

X-ray Crystallography for Three-Dimensional Molecular Structure and Protein-Ligand Co-crystal Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Based on studies of similar pyrazole structures, the pyrazole ring is expected to be planar. mdpi.comresearchgate.net The cyclobutyl ring can adopt a puckered conformation. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amine and pyrazole N-H groups, which can form dimers or extended networks. researchgate.net

While no crystal structure of this compound itself is available in the searched literature, analysis of related compounds like 3,5-bis(tert-butyl)-1H-pyrazol-4-amine reveals a planar pyrazolyl ring. researchgate.net In the absence of a dedicated crystal structure, computational modeling can provide insights into the likely three-dimensional structure.

If this compound were to be investigated as a ligand for a protein, co-crystallography would reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Table 4: Typical Crystallographic Parameters for a Substituted Pyrazole

| Parameter | Typical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

| Z (molecules/unit cell) | 4 or 8 |

Note: These are example values from related pyrazole structures and would need to be determined experimentally for this compound.

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical and molecular formula and assessing the purity of a synthesized compound.

The theoretical elemental composition of this compound (C₇H₁₁N₃) is calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 5: Theoretical vs. Experimental Elemental Analysis for this compound

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 61.28 | 61.35 |

| Hydrogen (H) | 8.08 | 8.12 |

| Nitrogen (N) | 30.63 | 30.53 |

Note: The theoretical percentages are calculated for the molecular formula C₇H₁₁N₃. Experimental values for a pure sample are expected to be in close agreement (typically within ±0.4%). The provided experimental values are hypothetical examples.

Confirmation of the elemental composition through CHN analysis, in conjunction with the data from the spectroscopic techniques discussed above, provides a comprehensive and unambiguous structural confirmation of this compound. mdpi.com

Medicinal Chemistry Insights and Future Research Directions

Strategies for Enhancing Potency, Selectivity, and Biological Performance

Structure-Activity Relationship (SAR) Insights: The core strategy involves exploring the structure-activity relationships (SAR) by making targeted chemical modifications at key positions on the molecule. For 4-Cyclobutyl-1H-pyrazol-3-amine, the primary sites for modification are the N1 position of the pyrazole (B372694) ring, the C3-amine, and the C5 position.

N1-Substitution: The N1 position of the pyrazole ring is often substituted to modulate pharmacokinetic properties and target engagement. Introducing different alkyl or aryl groups can significantly impact potency and selectivity. researchgate.net For instance, in many pyrazole-based kinase inhibitors, this position is crucial for interacting with the solvent-exposed region of the ATP-binding pocket. nih.gov

C3-Amine Modification: The 3-amino group is a critical pharmacophore, often acting as a key hydrogen bond donor to the "hinge region" of protein kinases, mimicking the role of adenine (B156593) in ATP. nih.govmdpi.com Acylating this amine or incorporating it into larger, more complex structures can fine-tune these interactions and enhance binding affinity.

C4-Cyclobutyl Group: The cyclobutyl group at the C4 position is a lipophilic moiety that likely interacts with a hydrophobic pocket in the target protein. Its non-planar, three-dimensional structure can offer advantages over flat aromatic rings in terms of binding specificity and metabolic stability. Variations in the size of this alkyl group (e.g., cyclopentyl or cyclohexyl) could further optimize hydrophobic interactions. nih.gov

C5-Substitution: The C5 position is another key site for modification. Introducing small substituents can influence the electronic properties of the pyrazole ring and provide additional interaction points with the target, potentially improving both potency and selectivity.

The following table illustrates hypothetical SAR for modifications to the this compound scaffold, based on established principles for pyrazole-based inhibitors.

Table 1: Illustrative Structure-Activity Relationship (SAR) for this compound Derivatives

| Scaffold | R1 (N1-Position) | R2 (C3-Position) | R3 (C5-Position) | Predicted Impact on Potency/Selectivity |

|---|---|---|---|---|

| This compound | -H | -NH2 | -H | Baseline activity. |

| Derivative A | -Methyl | -NH2 | -H | May increase lipophilicity and cell permeability. nih.gov |

| Derivative B | -Phenyl | -NH2 | -H | Potential for π-stacking interactions, could enhance potency. |

| Derivative C | -H | -NH-Acetyl | -H | Alters hydrogen bonding capacity; may increase selectivity. |

| Derivative D | -H | -NH2 | -Chloro | Electron-withdrawing group may alter ring electronics and improve interactions. |

Design of Multi-Target Agents and Polypharmacology Approaches

Complex diseases like cancer often involve multiple signaling pathways, making it advantageous to design drugs that can modulate several targets simultaneously. This "polypharmacology" approach can lead to superior efficacy and help overcome drug resistance. nih.gov A single molecule that hits multiple targets offers distinct advantages over drug combinations in terms of predictable pharmacokinetics and patient compliance. researchgate.net

The this compound scaffold is an excellent starting point for creating multi-target agents. This can be achieved by combining its core structure with other known pharmacophores.

Hybrid Design: A common strategy is to link the pyrazole-amine core to another pharmacophore known to inhibit a different target. For example, pyrazole derivatives have been hybridized with quinazoline (B50416) or 1,2,4-triazole (B32235) moieties to create dual inhibitors of targets like EGFR and COX-2. nih.govnih.gov

Scaffold Elaboration: Building upon the existing scaffold, substituents can be chosen that confer affinity for a secondary target. For instance, a side chain added to the N1-position could be designed to interact with a secondary pocket on the primary target or to bind to an entirely different protein. A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were successfully designed as multi-targeted inhibitors against JAK2/3 and Aurora A/B kinases. nih.govnih.gov

The table below outlines a conceptual approach to designing multi-target agents based on the this compound core.

Table 2: Conceptual Design of Multi-Target Agents

| Primary Scaffold | Linked Pharmacophore | Potential Dual Targets | Design Rationale |

|---|---|---|---|

| 4-Cyclobutyl-pyrazol-amine | Quinazoline | Kinase A / Kinase B | Combining two known kinase-binding scaffolds. nih.gov |

| 4-Cyclobutyl-pyrazol-amine | Sulfonamide | Kinase / Carbonic Anhydrase | Integrating a group known to inhibit a different class of enzymes. |

| 4-Cyclobutyl-pyrazol-amine | Chalcone | Kinase / Tubulin | Fusing a kinase inhibitor core with a moiety known for anti-mitotic activity. nih.gov |

Development of Next-Generation Pyrazole-Amine Therapeutics

The field of drug discovery is in a constant state of evolution, with "next-generation" therapeutics aiming to overcome the limitations of their predecessors. For pyrazole-amine based drugs, this often involves improving selectivity, overcoming acquired resistance, or developing novel mechanisms of action.

Enhanced Selectivity: First-generation inhibitors often suffer from off-target effects due to inhibiting multiple related proteins. Next-generation design focuses on exploiting subtle differences in the target's binding site to achieve higher selectivity. The three-dimensional nature of the cyclobutyl group on the this compound scaffold could be a key feature to exploit for achieving such selectivity, as it can probe spatial features of a binding pocket that flatter aromatic groups cannot. nih.gov

Overcoming Resistance: Cancer cells can develop resistance to targeted therapies by mutating the drug's binding site. Next-generation inhibitors are often designed to bind effectively even to these mutated forms. This can involve designing compounds that bind covalently or that adopt a different binding mode, thus circumventing the resistance mechanism.

Novel Mechanisms: Some next-generation pyrazole derivatives are being developed as "serine-trapping" inhibitors, which form a covalent bond with a key serine residue in the active site of enzymes like thrombin, leading to potent and irreversible inhibition. This represents a shift from traditional competitive inhibition.

Future development based on this compound could involve exploring its potential as a covalent inhibitor by incorporating a reactive group (a "warhead") or by using it as a fragment in the design of allosteric inhibitors, which bind to a site other than the active site to modulate protein function.

Addressing Challenges in Compound Optimization and Drug Resistance Mechanisms

The path from a promising lead compound to an approved drug is fraught with challenges. Key hurdles for pyrazole-amine derivatives include optimizing drug-like properties and preempting mechanisms of drug resistance.

Compound Optimization Challenges:

Balancing Potency and Physicochemical Properties: A frequent challenge is that modifications increasing potency, such as adding large hydrophobic groups, can negatively impact solubility and other drug-like properties. The optimization of this compound would require a careful balancing act, for example, by adding small polar groups to offset the lipophilicity of the cyclobutyl moiety.

Metabolic Stability: While the pyrazole ring itself is relatively stable, substituents can be sites of metabolic attack. nih.gov The cyclobutyl group, for instance, could be susceptible to oxidation. Detailed metabolic studies would be required to identify and block such "metabolic hotspots," perhaps by introducing fluorine atoms at strategic positions.

Selectivity: Achieving high selectivity, especially among closely related protein kinases, remains a major challenge. A deep understanding of the structural biology of the target protein is essential to guide the design of selective inhibitors.

Drug Resistance Mechanisms:

Target Mutations: The most common form of resistance is the emergence of mutations in the drug target that prevent the inhibitor from binding effectively. For kinase inhibitors, these often occur in the "gatekeeper" residue of the ATP-binding pocket.

Pathway Upregulation: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling pathways, effectively bypassing the drug's action.

Strategies to combat resistance include the development of multi-target agents that can block the primary target and potential escape pathways simultaneously, or the design of inhibitors that can bind to both the wild-type and mutated forms of the target protein. The this compound scaffold, with its multiple points for chemical diversification, provides a robust platform for developing such next-generation, resistance-breaking therapeutics.

Q & A

Q. What is the synthetic route for 4-Cyclobutyl-1H-pyrazol-3-amine, and what key reagents are involved?

The compound can be synthesized via a copper-catalyzed cross-coupling reaction. A typical procedure involves reacting a halogenated pyrazole precursor (e.g., 4-iodo-1H-pyrazol-3-amine) with cyclobutylboronic acid in the presence of copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35–40°C for 48–72 hours. Purification is achieved using gradient chromatography (e.g., ethyl acetate/hexane) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the cyclobutyl group (e.g., δ ~2.5–3.5 ppm for protons on the strained ring) and pyrazole NH₂ (δ ~5.5–6.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion ([M+H]⁺) and isotopic pattern.

- X-ray crystallography (if crystalline): SHELXL/SHELXTL software can refine bond lengths and angles, particularly for the cyclobutyl ring’s geometric strain .

Q. What safety precautions are required when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store waste separately in labeled containers for professional disposal.

- Avoid inhalation; work in a fume hood. Refer to SDS guidelines for specific hazards (e.g., hygroscopic intermediates) .

Advanced Research Questions

Q. How can the low yield (~17%) in the synthesis of pyrazole-amine derivatives be improved?

Yield optimization strategies include:

- Catalyst screening : Replace CuBr with Pd-based catalysts (e.g., Pd(PPh₃)₄) for higher efficiency.

- Solvent optimization : Test polar aprotic solvents like DMA or NMP for better solubility.

- Microwave-assisted synthesis : Reduce reaction time from days to hours while maintaining steric control over the cyclobutyl group .

Q. What computational methods predict the bioactivity of this compound derivatives?

Q. How do steric effects from the cyclobutyl group influence pharmacological activity?

The strained cyclobutyl ring enhances rigidity, potentially improving binding affinity to hydrophobic pockets in target proteins (e.g., anxiolytic agents targeting 5-HT receptors). Compare with cyclohexyl analogs to assess conformational flexibility trade-offs .

Q. What analytical techniques resolve contradictions in spectral data for pyrazole-amine derivatives?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., NH₂ vs. aromatic protons).

- Dynamic NMR : Detect rotational barriers in the cyclobutyl group.

- LC-MS/MS : Identify trace impurities causing HRMS deviations .

Q. How can solubility challenges for in vivo studies be addressed?

- Salt formation : Prepare hydrochloride or mesylate salts.

- PEGylation : Attach polyethylene glycol (PEG) chains to the NH₂ group.

- Co-solvent systems : Use DMSO/water or cyclodextrin complexes for aqueous formulations .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CuBr/Cs₂CO₃ | |